Fenbutrazate

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du fenbutrazate implique l'estérification de l'acide 2-phénylbutanoïque avec le 2-(3-méthyl-2-phénylmorpholin-4-yl)éthanol. La réaction nécessite généralement un catalyseur acide et est réalisée sous reflux . Les méthodes de production industrielles ne sont pas largement documentées, mais le procédé implique probablement des réactions d'estérification similaires à plus grande échelle.

Analyse Des Réactions Chimiques

Le fenbutrazate subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés alcooliques.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe ester par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme l'hydroxyde de sodium . Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et les dérivés substitués.

Applications de la recherche scientifique

Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de nouvelles méthodes de synthèse.

Biologie : Étudié pour ses effets sur la libération et la recapture des neurotransmetteurs dans les cellules neuronales.

Médecine : Exploré comme coupe-faim et traitement potentiel de l'obésité.

Mécanisme d'action

Le this compound agit comme un promédicament, ce qui signifie qu'il est métabolisé dans l'organisme pour produire sa forme active, la phénmétrazine . La phénmétrazine fonctionne comme un agoniste des transporteurs de monoamines, augmentant la libération de neurotransmetteurs tels que la dopamine et la norépinéphrine. Cela conduit à une stimulation accrue du système nerveux central, entraînant une suppression de l'appétit et une vigilance accrue .

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.

Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal cells.

Medicine: Explored as an appetite suppressant and potential treatment for obesity.

Mécanisme D'action

Fenbutrazate acts as a prodrug, which means it is metabolized in the body to produce its active form, phenmetrazine . Phenmetrazine functions as an agonist of monoamine transporters, increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased stimulation of the central nervous system, resulting in appetite suppression and enhanced alertness .

Comparaison Avec Des Composés Similaires

Le fenbutrazate est similaire à d'autres psychostimulants tels que :

Phénmétrazine : Le métabolite actif du this compound, utilisé comme coupe-faim.

Phendimetrazine : Un autre promédicament de la phénmétrazine avec des effets similaires.

Morazone : Un stimulant avec une structure chimique différente mais des effets pharmacologiques similaires.

Le this compound est unique dans sa structure estérique spécifique, qui lui permet de fonctionner comme un promédicament et lui confère un profil pharmacocinétique différent de celui de ses analogues .

Activité Biologique

Fenbutrazate, a compound originally developed as an anti-obesity agent, exhibits a range of biological activities that have been the subject of various studies. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a member of the phenethylamine class and is structurally related to other anorectic agents. Its chemical formula is , and it is known for its stimulant properties. The compound acts primarily as a central nervous system (CNS) stimulant, influencing neurotransmitter systems and metabolic pathways.

This compound's biological activity is primarily attributed to its interaction with neurotransmitter receptors, particularly:

- Dopamine Receptors : this compound has been shown to act as a ligand for dopamine receptors, which are crucial in regulating mood and behavior.

- Serotonin Receptors : It also affects serotonin pathways, contributing to its appetite-suppressing effects.

- Neurokinin Receptors : Recent studies indicate that this compound may act as a ligand for neurokinin receptors, which play roles in pain perception and stress responses .

Pharmacological Effects

The pharmacological effects of this compound can be categorized as follows:

- Appetite Suppression : this compound was primarily marketed for weight loss due to its ability to reduce appetite through CNS stimulation.

- Stimulant Effects : It exhibits stimulant properties similar to amphetamines but with a reportedly lower potential for abuse .

- Potential Neuroprotective Effects : Some research suggests that this compound may have neuroprotective properties, although this area requires further investigation .

Biological Activity Evaluation

The evaluation of this compound's biological activity involves various assays and methodologies:

| Method | Principle | Detection | Advantages | Disadvantages |

|---|---|---|---|---|

| Cell Viability Assays | Assessing cell membrane integrity | Trypan blue exclusion | Simple and cost-effective | Limited to viability assessment |

| Metabolic Activity Assays | Measuring mitochondrial function | MTT assay | High sensitivity | Requires cell culture |

| Apoptosis Detection | Identifying apoptotic cells | Annexin V staining | Specific for apoptosis | Requires multiple reagents |

| Enzyme Inhibition Assays | Evaluating inhibition of key metabolic enzymes | Colorimetric assays | Direct measurement of activity | May not reflect in vivo conditions |

Case Studies

Several case studies highlight the effects and safety profile of this compound:

- Weight Loss Efficacy : In clinical trials, this compound demonstrated significant weight loss in obese patients over a short-term period. However, long-term efficacy remains questionable due to potential side effects and dependence risks .

- Adverse Reactions : Reports indicate that while this compound is effective in appetite suppression, it has been associated with side effects such as insomnia, anxiety, and cardiovascular issues in some patients .

- Regulatory Concerns : The European Medicines Agency has raised concerns regarding the safety profile of this compound, leading to restrictions on its use due to potential for dependence and adverse cardiovascular effects .

Propriétés

IUPAC Name |

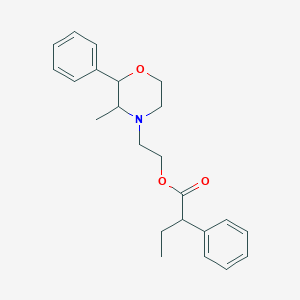

2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQKJENAVQLANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057746 | |

| Record name | Fenbutrazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-36-3 | |

| Record name | Fenbutrazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbutrazate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbutrazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbutrazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUTRAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKY8H56395 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering fenbutrazate as a neurokinin receptor (NKR) ligand?

A1: Identifying this compound as an NKR ligand is significant because NKRs play a crucial role in various physiological processes. This discovery suggests that this compound's binding to NKRs might contribute to its previously known effects or even unveil new pharmacological activities. [] This finding also validates the use of ligand-based pharmacophore models for identifying novel NKR ligands, which could aid in developing new drugs targeting NKRs for various therapeutic purposes. []

Q2: How was this compound identified as a potential NKR ligand?

A2: Researchers utilized a ligand-based common feature pharmacophore modeling approach. They constructed models based on known NKR antagonists and screened a database primarily composed of licensed drugs, including this compound. [] The virtual screening identified this compound as a potential NKR ligand, which was later confirmed through in vitro testing. []

Q3: What are the implications of this compound's interaction with NKRs for its past use as an appetite suppressant?

A3: While this compound was previously utilized for its appetite-suppressing effects, the exact mechanisms were not fully elucidated. [, ] The recent finding of its interaction with NKRs suggests a possible link. NKRs are involved in various physiological processes, including pain transmission and mood regulation, and their role in appetite control is an active area of research. Therefore, this compound's interaction with NKRs might contribute to its appetite-suppressing effects, although further research is needed to confirm this hypothesis and explore the specific mechanisms involved.

Q4: What future research directions are suggested by the identification of this compound as an NKR ligand?

A4: This discovery opens several avenues for future research. Firstly, investigating the specific NKR subtypes that this compound interacts with and the affinity of these interactions is crucial. Additionally, exploring the downstream effects of this compound binding to NKRs and their potential contribution to its previously known effects, including appetite suppression, will be essential. [] Understanding these aspects could provide a more comprehensive understanding of this compound's pharmacological profile and potentially uncover new therapeutic applications for this compound or guide the development of new NKR-targeting drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.